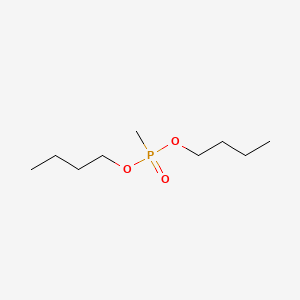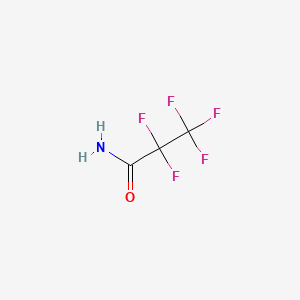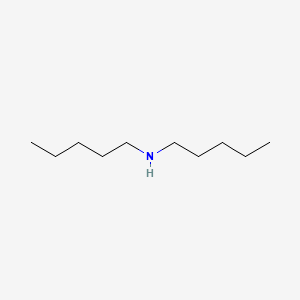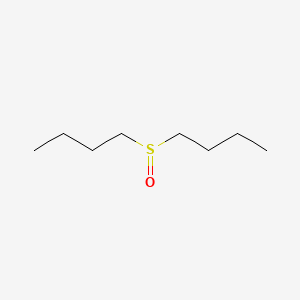
二丁基甲基膦酸酯
描述
Dibutyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P. It is a colorless liquid that is primarily used in various industrial applications due to its unique chemical properties.
科学研究应用
Dibutyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate esters.
Biology: It is studied for its potential use in biochemical assays and as a model compound for studying organophosphorus chemistry.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
作用机制
Target of Action
Dibutyl Methylphosphonate (DBMP) is an organophosphorus compound . It is primarily used as a flame retardant . It is also known to react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .
Mode of Action
It is known that it can react with thionyl chloride to produce methylphosphonic acid dichloride . This reaction can be catalyzed by various amines .
Biochemical Pathways
It is known that dbmp can be used as a nerve-agent simulant, specifically for sarin . This suggests that it may interact with the same or similar biochemical pathways as sarin, potentially affecting the nervous system.
Pharmacokinetics
It is known that dbmp is a colorless liquid with a density of 1145 g/mL at 25 °C and it slowly hydrolyses in water .
Action Environment
The action of DBMP can be influenced by various environmental factors. For instance, its stability and efficacy as a flame retardant may be affected by temperature, humidity, and the presence of other chemicals. Furthermore, its slow hydrolysis in water suggests that its action may be influenced by the presence and concentration of water .
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl methylphosphonate can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For example, the reaction of trimethyl phosphite with butyl iodide under controlled conditions can yield dibutyl methylphosphonate .
Industrial Production Methods
Industrial production of dibutyl methylphosphonate typically involves large-scale Michaelis–Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
化学反应分析
Types of Reactions
Dibutyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
相似化合物的比较
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with different alkyl groups.
Diethyl methylphosphonate: Another similar compound with ethyl groups instead of butyl groups.
Trimethyl phosphite: A related compound used in similar reactions.
Uniqueness
Dibutyl methylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other phosphonate esters. Its larger alkyl groups make it more hydrophobic and influence its solubility and interaction with other molecules .
属性
IUPAC Name |
1-[butoxy(methyl)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNBLTJGRBYCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178785 | |
| Record name | Dibutyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-73-1 | |
| Record name | Dibutyl methylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dibutyl Methylphosphonate in the synthesis of porous materials?
A1: Dibutyl Methylphosphonate can act as a templating agent in the synthesis of mesoporous aluminum methylphosphonate foams []. This means that DBMP helps to create the porous structure within the material during synthesis.
Q2: How does the reaction of aluminum isopropoxide with DBMP differ from its reaction with other dialkyl methylphosphonates?
A2: While the provided abstracts don't offer a comparison with other dialkyl methylphosphonates, they highlight that the reaction with DBMP specifically can be used to synthesize porous metal methylphosphonates []. This suggests that the length of the alkyl chain in DBMP (butyl group) might be influential in the formation of the porous structure. Further research comparing DBMP with other similar compounds would be needed to confirm this hypothesis.
Q3: What are the potential applications of the porous metal methylphosphonates synthesized using DBMP?
A4: While the provided research doesn't explicitly delve into specific applications, the synthesis of porous materials often targets fields like catalysis, adsorption, and separation technologies []. The properties of the resulting porous metal methylphosphonates, such as pore size distribution and surface area, would dictate their suitability for particular applications. Further research is needed to explore and confirm the potential applications of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)

